3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine
説明
This compound features a hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a fused [1,2,4]triazolo[4,3-b]pyridazine core and an octahydrocyclopenta[c]pyrrole moiety. The triazolo-pyridazine system is a nitrogen-rich bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .
特性
IUPAC Name |
6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-2-11-6-19(7-12(11)3-1)13-8-20(9-13)15-5-4-14-17-16-10-21(14)18-15/h4-5,10-13H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMOVMDNKMEIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Medicinal Chemistry
The structural characteristics of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine suggest potential applications in drug design:
- Anticancer Activity : Compounds with similar structures have shown promise in anticancer research. The presence of the azetidine ring can enhance the interaction with biological targets involved in cancer proliferation pathways.
- Neurological Disorders : The octahydrocyclopenta[c]pyrrole component may confer neuroprotective effects, making this compound a candidate for treating conditions such as Alzheimer's or Parkinson's disease. Research into NMDA receptor modulation indicates potential applications in managing neurodegenerative diseases .
Pharmacological Studies
Pharmacological profiling is essential for understanding the therapeutic potential of this compound:
- Receptor Interaction Studies : Techniques such as surface plasmon resonance and molecular docking simulations can elucidate the binding affinities of this compound to various receptors. Preliminary studies suggest it may interact with NMDA receptors, which are critical in synaptic plasticity and memory function .
- Toxicology Assessments : Evaluating the safety profile through toxicological studies is crucial. Initial assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity, necessitating thorough investigation .
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Analogues
a) 3-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences :
- Replaces the azetidine ring with a methyl group.
- Features an octahydropyrrolo[3,4-c]pyrrole instead of octahydrocyclopenta[c]pyrrole.
- Properties :
b) E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
- Key Differences: Substitutes the azetidine with a propenoic acid-benzoylamino chain. Includes a pyrazole ring.
- Properties :
- Implications : The carboxylic acid group in E-4b improves water solubility but may limit blood-brain barrier penetration compared to the azetidine-containing target compound.
c) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Key Differences :
- Replaces the azetidine and octahydrocyclopenta[c]pyrrole with a phenyl-acetamide chain.
- Applications :
- Implications : The phenyl-acetamide substituent likely enhances cell permeability but reduces selectivity due to fewer hydrogen-bonding motifs.
Physicochemical and Pharmacokinetic Comparison
準備方法
Amide Bond Formation
The octahydrocyclopenta[c]pyrrole amine (I) is coupled to the azetidine-triazolopyridazine fragment via carbodiimide-mediated amidation :
Reductive Amination
For secondary amine linkages, NaBH₃CN-mediated reductive amination is employed:
Optimization Challenges and Solutions
-
Regioselectivity in Triazole Formation:
-
Steric Hindrance in Azetidine Coupling:
-
Purification of Polar Intermediates:
Comparative Analysis of Synthetic Routes
Q & A
Basic: What established synthetic routes are available for this compound, and what key reaction conditions are critical for success?
The synthesis typically involves multi-step processes, such as cyclization of triazole and pyridazine precursors with azetidine intermediates. Key steps include:
- Cyclocondensation : Using dehydrating agents (e.g., POCl₃) under reflux to form the triazolo-pyridazine core .
- Azetidine Functionalization : Coupling via nucleophilic substitution or cross-coupling reactions, requiring anhydrous conditions and inert atmospheres to stabilize reactive intermediates .
- Purification : Column chromatography with gradients of polar/non-polar solvents to isolate the product .
Basic: Which spectroscopic techniques are prioritized for structural validation, and what diagnostic markers are essential?
- 1H/13C NMR : Focus on resolving azetidine protons (δ 3.5–4.5 ppm) and triazolo-pyridazine aromatic signals (δ 7.5–9.0 ppm). Splitting patterns confirm stereochemistry of the octahydrocyclopenta[c]pyrrole moiety .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values to confirm molecular formula .
- IR Spectroscopy : Identify carbonyl stretches (if present) and heterocyclic ring vibrations (e.g., triazole C=N at ~1600 cm⁻¹) .
Advanced: How can multi-step synthesis pathways be optimized using statistical experimental design?
Employ Design of Experiments (DoE) to minimize trials while maximizing yield:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., excess reagent ratios improve cyclization efficiency but may complicate purification) .
- Case Study : A 2024 study reduced synthesis steps from 7 to 4 using fractional factorial design, achieving 85% yield .
Advanced: What computational strategies predict reaction pathways for novel derivatives?
- Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and identify low-energy pathways for triazolo-pyridazine formation .
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts for azetidine coupling .
- Example : ICReDD’s hybrid approach reduced optimization time by 60% via feedback loops between simulations and lab experiments .
Advanced: How should researchers resolve conflicting spectral data during structural validation?
- Contradiction Example : Discrepancies in NMR integration ratios may arise from rotamers or impurities. Solutions include:
- Variable Temperature NMR : Suppress dynamic effects (e.g., azetidine ring puckering) to clarify splitting patterns .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
- Alternative Ionization Methods (ESI vs. MALDI) : Cross-validate mass spectra to rule out adduct interference .
Advanced: What methodologies enable systematic SAR studies for triazolo-pyridazine derivatives?
- Substituent Variation : Modify the azetidine or cyclopenta[c]pyrrole groups to assess impacts on bioactivity (e.g., logP, hydrogen bonding).
- Table: Key Structural Modifications and Observed Effects
| Substituent Position | Modification | Biological Impact (Example) | Source |
|---|---|---|---|
| Triazolo C-3 | Methyl vs. phenyl | Enhanced kinase inhibition (IC₅₀↓) | |
| Pyridazine C-6 | Electron-withdrawing | Improved solubility (logP↓) | |
| Azetidine N-1 | Bulky groups | Reduced metabolic clearance |
- In Silico Docking : Map binding poses with target proteins (e.g., kinases) to rationalize activity trends .
Advanced: How can researchers address low yields in azetidine coupling reactions?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings, optimizing ligand-metal ratios .
- Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that quench reactive species .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .
Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?
- PPE : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods with ≥100 fpm airflow for steps involving volatile reagents (e.g., POCl₃) .
- Waste Management : Quench residual reagents with ice-cold NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
